Kif15 Motor Selectivity: (Z/E)-GW406108X Versus Other Mitotic Kinesins
At a fixed concentration of 30 µM, GW108X displays pronounced selectivity for Kif15 over three other structurally and functionally distinct mitotic kinesins. In the microtubule (MT) gliding assay, 30 µM GW108X inhibited Kif15-driven MT gliding by 98.9% ± 0.2%, while only inhibiting Eg5 by 19.8% ± 4.3%, HSET by 5.3% ± 2.9%, and Kif18A by 4.9% ± 3.9% [1]. This selectivity profile is consistent with a Kif15-specific binding mode and distinguishes GW108X from broad-spectrum mitotic kinesin inhibitors that lack intra-family discrimination [1].
| Evidence Dimension | Motor-selective inhibition in MT gliding assay (30 µM compound) |
|---|---|
| Target Compound Data | GW108X: Kif15 98.9% ± 0.2% inhibition |
| Comparator Or Baseline | Eg5: 19.8% ± 4.3%; HSET: 5.3% ± 2.9%; Kif18A: 4.9% ± 3.9% inhibition |
| Quantified Difference | ~5-fold to ~20-fold greater inhibition of Kif15 relative to Eg5/HSET/Kif18A |
| Conditions | MT gliding assay; recombinant motor proteins; 30 µM GW108X; mean ± SEM |
Why This Matters
This selectivity ensures that cellular phenotypes observed with (Z/E)-GW406108X can be attributed primarily to Kif15 inhibition rather than off-target kinesin engagement, which is critical for mechanistic studies of spindle assembly and Kif15-dependent drug resistance.
- [1] Dumas ME, Chen GY, Kendrick ND, Xu G, Larsen SD, Jana S, et al. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes. Bioorg Med Chem Lett. 2019;29(2):148–154. doi:10.1016/j.bmcl.2018.12.008. View Source
